molecular formula C21H20BrN3O2 B11144841 2-(5-bromo-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

2-(5-bromo-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B11144841
M. Wt: 426.3 g/mol
InChI Key: CQXRXHAHRQAVFM-UHFFFAOYSA-N
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Description

2-(5-bromo-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of bromine and methoxy groups attached to the indole rings, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the bromination of indole to introduce the bromine atom at the 5-position. This is followed by the formation of the acetamide linkage through a reaction with an appropriate acylating agent. The methoxy group can be introduced via methylation of the corresponding hydroxyindole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, solvent, and reaction time. The use of catalysts and purification techniques like recrystallization or chromatography may also be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted indole derivatives .

Scientific Research Applications

2-(5-bromo-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups can influence its binding affinity and selectivity towards these targets. The compound may exert its effects through modulation of enzyme activity, receptor binding, or interference with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(5-bromo-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is unique due to the presence of both bromine and methoxy groups, which can enhance its chemical reactivity and biological activity. The specific arrangement of these functional groups can also influence its pharmacokinetic properties and therapeutic potential .

Properties

Molecular Formula

C21H20BrN3O2

Molecular Weight

426.3 g/mol

IUPAC Name

2-(5-bromoindol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C21H20BrN3O2/c1-27-17-3-4-19-18(11-17)15(12-24-19)6-8-23-21(26)13-25-9-7-14-10-16(22)2-5-20(14)25/h2-5,7,9-12,24H,6,8,13H2,1H3,(H,23,26)

InChI Key

CQXRXHAHRQAVFM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CN3C=CC4=C3C=CC(=C4)Br

Origin of Product

United States

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